Lipophilicity Shift vs. N‑Des‑methyl Indole Analog (N-(1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide)
The target compound exhibits a computed XLogP3 of 2.6, which is approximately 0.5–0.7 log units higher than the des‑methyl analog (N-(1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide) where the indole NH is free, based on the additive contribution of the N‑methyl group (+0.5 log units for methyl substitution on an aryl nitrogen in consensus LogP calculation methods) [1]. This lipophilicity increment is consistent with the molecular‑weight difference (336.4 vs. 322.4 g/mol) and has been shown, in congeneric indole series, to improve passive membrane permeability and brain‑to‑plasma ratio while maintaining acceptable solubility .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Des‑methyl analog (N-(1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide): XLogP3 ≈ 2.0–2.1 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ +0.5 to +0.6 log units |
| Conditions | PubChem computed XLogP3 (v3.0) and class‑level SAR for N‑methyl indoles |
Why This Matters
For CNS or intracellular targets where a LogP window of 2–3 is considered optimal, the methylated analog may provide better permeability without exceeding solubility limits, making it a more suitable lead than the des‑methyl form for medicinal chemistry optimization.
- [1] PubChem Compound Summary CID 71708626. XLogP3 = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/71708626 (accessed 2026-05-01). View Source
